Indium In 111 pentetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

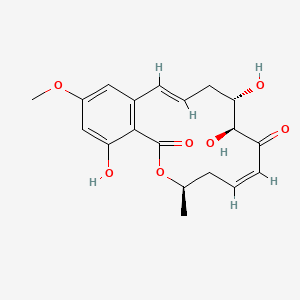

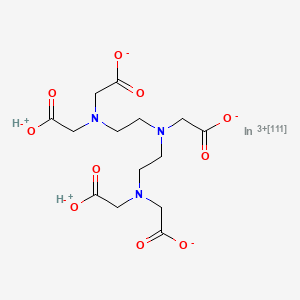

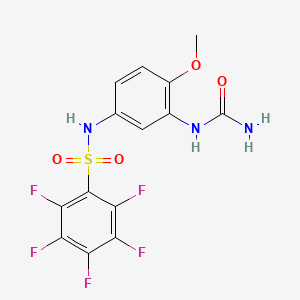

Synthetic Routes and Reaction Conditions: Indium In-111 pentetate is prepared by chelating Indium-111 with diethylenetriaminepentaacetic acid. The process involves the following steps:

Chelation Reaction: Indium-111 chloride is reacted with diethylenetriaminepentaacetic acid in an aqueous solution. The reaction is typically carried out at a pH of 3.8 to 4.3 to ensure optimal chelation.

Purification: The resulting Indium In-111 pentetate complex is purified to remove any unreacted starting materials and by-products.

Industrial Production Methods: Industrial production of Indium In-111 pentetate involves the use of a kit that contains two components: a vial of lyophilized diethylenetriaminepentaacetic acid and a vial of Indium-111 chloride solution. The two components are combined under sterile conditions to form the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Indium In-111 pentetate primarily undergoes chelation reactions. The key reaction is the formation of a stable complex between Indium-111 and diethylenetriaminepentaacetic acid.

Common Reagents and Conditions:

Reagents: Indium-111 chloride, diethylenetriaminepentaacetic acid.

Conditions: Aqueous solution, pH 3.8 to 4.3, room temperature.

Major Products: The major product of the chelation reaction is the Indium In-111 pentetate complex, which is a stable, water-soluble compound suitable for diagnostic imaging .

Wissenschaftliche Forschungsanwendungen

Indium In-111 pentetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Oncology: It is used for targeted imaging of tumors.

Infection and Inflammation: Indium In-111 pentetate is used to track leukocytes (white blood cells) as they migrate to sites of infection or inflammation.

Cerebrospinal Fluid Leak Detection: It is used in radionuclide cisternography to detect cerebrospinal fluid leaks by intrathecal injection into the subarachnoid space.

Other Medical Applications: It is also used in the diagnosis and management of various other medical conditions, including lymphoma, prostate cancer, and neuroendocrine tumors.

Wirkmechanismus

The mechanism of action of Indium In-111 pentetate involves the decay of Indium-111 by electron capture. This decay process emits gamma rays, which can be detected using a gamma camera. The emitted gamma rays allow for the visualization of the distribution of the radiopharmaceutical within the body, enabling the detection of abnormalities in cerebrospinal fluid flow and the localization of tumors and sites of infection or inflammation .

Vergleich Mit ähnlichen Verbindungen

Indium In-111 pentetate is unique in its ability to form stable complexes with Indium-111, making it highly suitable for diagnostic imaging. Similar compounds include:

Indium In-111 oxine: Used for labeling leukocytes for infection imaging.

Indium In-111 pentetreotide: Used for imaging neuroendocrine tumors.

Iodine-131 labeled compounds: Used for both diagnostic imaging and therapeutic applications, but with different radiation properties compared to Indium-111.

Indium In-111 pentetate stands out due to its favorable pharmacokinetic properties, including efficient renal clearance and minimal background tissue accumulation, which are essential for achieving high-quality diagnostic images with low radiation exposure to the patient .

Eigenschaften

Key on ui mechanism of action |

Decay of In-111 by electron capture allows for detection with a gamma camera for visualization of the brain and spinal column. |

|---|---|

CAS-Nummer |

135998-32-2 |

Molekularformel |

C14H20InN3O10 |

Molekulargewicht |

501.23 g/mol |

IUPAC-Name |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium-111(3+) |

InChI |

InChI=1S/C14H23N3O10.In/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3/i;1-4 |

InChI-Schlüssel |

BLALCKLYSDDAOC-JWFOFJTQSA-K |

Isomerische SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[111In+3] |

Kanonische SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[In+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10776286.png)

![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)

![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)